![molecular formula C23H24ClNO3 B2753513 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903206-61-1](/img/structure/B2753513.png)
3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavones. It has been studied for its potential use as a therapeutic agent for various diseases.
Scientific Research Applications
Pharmacokinetics Modulation
The piperidine ring is known to positively modulate the pharmacokinetic properties of drug substances . This modulation can enhance the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, making compounds with this moiety potentially valuable in improving the efficacy of drugs.
Antibacterial Activity
Compounds with a piperazine or piperidine structure have been reported to exhibit antibacterial properties . The specific compound could be synthesized and tested against various bacterial strains to assess its efficacy as an antibacterial agent.
Anti-Tubercular Agents
Piperazine derivatives have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . The compound could be explored for similar applications, given the structural similarities with known anti-tubercular agents.
Antioxidant Capacity
The chromen-4-one core is structurally similar to coumarins, which are known for their antioxidant properties . This compound could be investigated for its ability to scavenge free radicals and protect against oxidative stress.
Synthetic Intermediate
The compound could serve as a synthetic intermediate in the preparation of more complex molecules. Its structure could be modified through various chemical reactions to produce new compounds with potential biological activities .
Cancer Research
There is a possibility that this compound could be applied in cancer research, particularly in the study of cell differentiation and autophagy induction in cancer cells . This application would be based on the compound’s potential to influence cellular pathways.
Mechanism of Action
Target of Action
Compounds with a piperidine moiety have been found to have a wide range of targets, including various receptors and enzymes .
Mode of Action
Piperidine derivatives have been known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Piperidine derivatives have been known to affect a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
Piperidine-containing compounds are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperidine derivatives have been known to have a wide range of effects, often related to their mode of action and the biochemical pathways they affect .
properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3/c1-16-22(17-5-7-18(24)8-6-17)23(26)20-10-9-19(15-21(20)28-16)27-14-13-25-11-3-2-4-12-25/h5-10,15H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJLWPVLIOJXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.